Allyl 4-((3-fluorobenzyl)oxy)benzoate Allyl 4-((3-fluorobenzyl)oxy)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17460127
InChI: InChI=1S/C17H15FO3/c1-2-10-20-17(19)14-6-8-16(9-7-14)21-12-13-4-3-5-15(18)11-13/h2-9,11H,1,10,12H2
SMILES:
Molecular Formula: C17H15FO3
Molecular Weight: 286.30 g/mol

Allyl 4-((3-fluorobenzyl)oxy)benzoate

CAS No.:

Cat. No.: VC17460127

Molecular Formula: C17H15FO3

Molecular Weight: 286.30 g/mol

* For research use only. Not for human or veterinary use.

Allyl 4-((3-fluorobenzyl)oxy)benzoate -

Specification

Molecular Formula C17H15FO3
Molecular Weight 286.30 g/mol
IUPAC Name prop-2-enyl 4-[(3-fluorophenyl)methoxy]benzoate
Standard InChI InChI=1S/C17H15FO3/c1-2-10-20-17(19)14-6-8-16(9-7-14)21-12-13-4-3-5-15(18)11-13/h2-9,11H,1,10,12H2
Standard InChI Key DWJFDYQTXULEPY-UHFFFAOYSA-N
Canonical SMILES C=CCOC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Introduction

Allyl 4-((3-fluorobenzyl)oxy)benzoate is a synthetic organic compound classified under the category of benzoate esters. It features a unique structure that includes an allyl group, a benzoate moiety, and a 3-fluorobenzyl ether linkage. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in modifying biological pathways and influencing biochemical processes.

Synthesis and Chemical Reactions

The synthesis of Allyl 4-((3-fluorobenzyl)oxy)benzoate typically involves several steps, although detailed methodologies are not widely published. Common reagents used in similar reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions.

Potential Chemical Reactions:

Reaction TypeReagents Used
OxidationPotassium permanganate, Chromium trioxide
ReductionLithium aluminum hydride, Sodium borohydride
SubstitutionSodium azide, Various nucleophiles

Potential Applications and Research Findings

Allyl 4-((3-fluorobenzyl)oxy)benzoate has potential applications in various fields, including medicinal chemistry and organic synthesis. Preliminary studies suggest interactions with specific biological targets, such as enzymes and receptors, which could be beneficial in therapeutic areas like anti-cancer treatments.

Potential Therapeutic Areas:

  • Anti-cancer Properties: Preliminary studies indicate potential interactions that could be leveraged for cancer therapy.

  • Medicinal Chemistry: Used as a precursor for developing pharmaceuticals due to its ability to modify biological pathways.

Comparison with Related Compounds

Other compounds in the same category, such as Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate, also show promise in medicinal chemistry and synthetic organic chemistry. These compounds often feature halogenated groups that can influence their pharmacological properties and applications in research and development.

Comparison Table:

Compound NameMolecular WeightKey Features
Allyl 4-((3-fluorobenzyl)oxy)benzoate286.30 g/molAllyl group, 3-fluorobenzyl ether linkage
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoateNot specifiedBromine atom, 3-fluorobenzyl ether linkage

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